molecular formula C8H13NO B13154176 1-(1-Aminocyclopentyl)prop-2-EN-1-one

1-(1-Aminocyclopentyl)prop-2-EN-1-one

Cat. No.: B13154176
M. Wt: 139.19 g/mol
InChI Key: VCMRTPSCLFZZEU-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO It is a cyclopentyl derivative with an amino group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under specific conditions. One common method involves the use of cyclopentanone and ammonia or a primary amine in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopentyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Aminocyclopentyl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific cyclopentyl and prop-2-en-1-one structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

1-(1-Aminocyclopentyl)prop-2-EN-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C8H13N, with a molecular weight of approximately 139.19 g/mol. Its structure features a cyclopentane ring attached to an amino group and an enone moiety, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

Cell LineInhibition Rate (%)IC50 (µM)
A54999.938.99
MCF7100.398.26
DU14599.937.89
HepG299.986.92

These results suggest that similar compounds can effectively inhibit cell proliferation in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

There is also emerging evidence that compounds with structural similarities to this compound possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of specific bacterial strains, indicating their potential use in treating infections .

Case Studies

Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a compound analogous to this compound, demonstrating a high inhibition rate across multiple cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, particularly in HepG2 cells, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that these compounds could serve as templates for developing new antibiotics .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclopentyl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)8(9)5-3-4-6-8/h2H,1,3-6,9H2

InChI Key

VCMRTPSCLFZZEU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CCCC1)N

Origin of Product

United States

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